5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring, a chromene ring, and a naphthyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction conditions often include the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride or zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or Nafion resin, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase, which is involved in the inflammatory response . Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chromanone: Another heterocyclic compound with a similar structure but lacks the naphthyl group.
Benzofuran: A related compound with a furan ring fused to a benzene ring.
Uniqueness
5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C22H14O3 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H14O3/c1-13-8-22(23)25-21-11-20-18(10-17(13)21)19(12-24-20)16-7-6-14-4-2-3-5-15(14)9-16/h2-12H,1H3 |
InChI Key |
QSUMPAZHNWVKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.